Product packaging for Ambrisentan sodium(Cat. No.:)

Ambrisentan sodium

Cat. No.: B12397195
M. Wt: 400.4 g/mol
InChI Key: GNDMILPGCDIGHE-FSRHSHDFSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Endothelin Receptor Antagonists Research

Ambrisentan (B1667022) is a specific and potent antagonist of the endothelin-A (ETA) receptor. mdpi.com The endothelin system, particularly endothelin-1 (B181129) (ET-1) and its receptors (ETA and ETB), plays a crucial role in the pathophysiology of various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH). ersnet.org ET-1 is a powerful vasoconstrictor and a mitogen, and its elevated levels are associated with increased pressure in the right atrium and disease severity in PAH patients. drugbank.comresearchgate.net

The development of endothelin receptor antagonists (ERAs) marked a significant advancement in the management of PAH. ersnet.org These agents can be broadly categorized into two classes: dual antagonists that block both ETA and ETB receptors, such as bosentan (B193191) and macitentan (B1675890), and selective ETA receptor antagonists like ambrisentan. mdpi.comdovepress.com

The rationale for the selective blockade of ETA receptors is to inhibit the detrimental vasoconstrictive and proliferative effects mediated by this receptor, while preserving the potentially beneficial functions of the ETB receptor, which include vasodilation and the clearance of ET-1. dovepress.comnps.org.au Ambrisentan exhibits high selectivity for the ETA receptor, with various studies reporting selectivity ratios over the ETB receptor ranging from approximately 200:1 to over 4000:1. dovepress.comnih.govrndsystems.com This high degree of selectivity is a key feature that distinguishes ambrisentan within the class of ERAs. dovepress.com

Importance of Comprehensive Preclinical and Mechanistic Understanding of Ambrisentan Sodium Salt

A thorough understanding of the preclinical characteristics and mechanism of action of this compound salt is paramount for its effective and safe application in research and potential therapeutic development. Preclinical studies have been instrumental in elucidating its pharmacological profile.

Mechanism of Action: Ambrisentan functions by competitively blocking the ETA receptor. patsnap.com This action prevents the binding of endothelin-1, thereby inhibiting phospholipase C-mediated vasoconstriction and protein kinase C-mediated cell proliferation. drugbank.comnps.org.au By selectively targeting the ETA receptor, ambrisentan helps to relax the blood vessels in the lungs, leading to a reduction in pulmonary blood pressure. phassociation.org This, in turn, lessens the strain on the right side of the heart. phassociation.org The preservation of ETB receptor function is thought to maintain the production of nitric oxide and prostacyclin, which contribute to vasodilation, and to facilitate the clearance of ET-1 from circulation. drugbank.comresearchgate.net

Pharmacokinetics: Preclinical and clinical research has established that ambrisentan is rapidly absorbed after oral administration, with peak plasma concentrations typically observed around two hours. drugbank.commims.com It is highly bound to plasma proteins, primarily albumin. drugbank.com The metabolism of ambrisentan is primarily carried out by glucuronidation via several uridine (B1682114) 5'-diphosphate glucuronosyltransferase (UGT) enzymes, and to a lesser extent, through oxidation by cytochrome P450 (CYP) enzymes, mainly CYP3A4, CYP3A5, and CYP2C19. drugbank.commims.com The primary route of elimination is through feces after metabolism in the liver and/or other tissues, with a smaller portion excreted in the urine. drugbank.com

A detailed comprehension of these preclinical and mechanistic aspects is crucial for predicting potential drug-drug interactions, understanding inter-individual variability in response, and guiding further research into its therapeutic applications.

Detailed Research Findings

ParameterFindingSource
Receptor Selectivity (ETA vs ETB)Ambrisentan displays high selectivity for the ETA receptor, with reported ratios ranging from approximately 200:1 to over 4000:1. dovepress.comnih.govrndsystems.com
Mechanism of ActionCompetitively antagonizes the ETA receptor, inhibiting vasoconstriction and cell proliferation. drugbank.comnps.org.aupatsnap.com
AbsorptionRapidly absorbed following oral administration. drugbank.commims.com
Peak Plasma ConcentrationAchieved approximately 2 hours post-administration. drugbank.commims.com
Protein BindingHighly bound to plasma proteins (approximately 99%), mainly albumin. drugbank.com
MetabolismPrimarily metabolized via glucuronidation (UGTs 1A9S, 2B7S, 1A3S) and to a lesser extent by oxidation (CYP3A4, CYP3A5, CYP2C19). drugbank.commims.com
EliminationMainly excreted in the feces following hepatic and/or extra-hepatic metabolism, with about 22% found in the urine. drugbank.com
Terminal Half-lifeApproximately 15 hours. drugbank.comdovepress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21N2NaO4 B12397195 Ambrisentan sodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H21N2NaO4

Molecular Weight

400.4 g/mol

IUPAC Name

sodium (2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate

InChI

InChI=1S/C22H22N2O4.Na/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-14,19H,1-3H3,(H,25,26);/q;+1/p-1/t19-;/m1./s1

InChI Key

GNDMILPGCDIGHE-FSRHSHDFSA-M

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@H](C(=O)[O-])C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C.[Na+]

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)[O-])C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C.[Na+]

Origin of Product

United States

Synthesis and Derivatization Studies of Ambrisentan Sodium Salt

Chemical Synthesis Methodologies

The preparation of optically pure Ambrisentan (B1667022) sodium salt involves multi-step chemical synthesis, often culminating in the formation of the salt from the free acid.

The synthesis of Ambrisentan has been approached through several distinct pathways, with a common goal of establishing the correct stereochemistry at the single chiral center.

One widely reported method begins with benzophenone and methyl chloroacetate, which undergo a Darzens reaction to form an epoxide, methyl 3,3-diphenyloxirane-2-carboxylate. aidic.itnewdrugapprovals.org This epoxide is then subjected to an acid-catalyzed ring-opening with methanol, followed by hydrolysis to yield the racemic acid, (±)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. aidic.itcetjournal.it The crucial step is the optical resolution of this racemate to isolate the desired (S)-enantiomer. The final step is a nucleophilic substitution reaction where the hydroxyl group of the (S)-acid intermediate is displaced by 4,6-dimethyl-2-(methylsulfonyl)pyrimidine to form Ambrisentan free acid. aidic.itnewdrugapprovals.org The Ambrisentan sodium salt is then prepared by reacting the free acid with a sodium base, such as sodium hydroxide or sodium methoxide, in a suitable solvent like methanol. google.com

Synthetic Route Key Starting Materials Key Reactions Reported Overall Yield Key Advantages
Darzens Condensation Route Benzophenone, Methyl chloroacetateDarzens reaction, Epoxide ring-opening, Hydrolysis, Optical resolution, Nucleophilic substitution~30% cetjournal.itUtilizes common starting materials.
Asymmetric Epoxidation Route 3,3-diphenylacrylateChiral ketone-catalyzed asymmetric epoxidation53% nih.govHigh stereoselectivity, avoids classical resolution, higher yield.

Achieving high chemical and optical purity is paramount for research and pharmaceutical applications. Significant efforts have focused on optimizing the synthetic process, particularly the resolution and final purification steps.

The optical resolution of the racemic intermediate, (±)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, is a critical step in the Darzens route. Various chiral amines have been investigated as resolving agents. aidic.it Dehydroabietylamine has been successfully used to precipitate the desired diastereomeric salt. aidic.itcetjournal.it Other research has identified L-phenylglycinamide as a stable and efficient resolving agent that yields highly optically pure intermediates. bvsalud.orgresearchgate.netcpu.edu.cn An optimized process involves the recovery and recycling of the resolving agent, making the process more economical. google.com Furthermore, a racemization process for the unwanted isomer from the resolution mother liquors has been developed, allowing it to be recycled and improving the total synthesis yield to 47%. newdrugapprovals.org

In the final substitution step, the choice of base can influence reaction efficiency and safety. While sodium amide (NaNH2) has been used, lithium amide (LiNH2) is noted in process patents as a particularly effective base for this transformation on a large scale. newdrugapprovals.orggoogle.com Another optimized process utilizes sodium hydroxide (NaOH) as a safer and more industry-friendly base. researchgate.netcpu.edu.cn

Purification of the final product is typically achieved through crystallization. Specific crystalline forms of Ambrisentan, such as "Form R," have been isolated by crystallization from solvents like diethyl ether or a mixture of isopropanol and water, ensuring high purity and consistent physical properties. google.com The proposed release specifications for Ambrisentan drug substance include stringent controls on impurities, enantiomeric purity, and residual solvents, as measured by techniques like HPLC and GC. fda.gov

Optimization Step Method / Reagent Purpose Reference
Optical Resolution L-phenylglycinamideEfficiently separate enantiomers to obtain high optical purity. researchgate.netcpu.edu.cn
Optical Resolution DehydroabietylamineSeparate enantiomers via diastereomeric salt crystallization. aidic.itcetjournal.it
Final Substitution Lithium Amide (LiNH₂)Improve reaction efficiency for large-scale synthesis. google.com
Final Substitution Sodium Hydroxide (NaOH)Provide a safer, industry-suitable alternative base. researchgate.netcpu.edu.cn
Purification Crystallization from isopropanol/waterIsolate specific, stable crystalline forms with high purity. google.com

Structural Modification and Analog Design

The Ambrisentan molecular scaffold serves as a foundation for designing new endothelin receptor antagonists with potentially improved properties.

Ambrisentan's structure is characterized by a diphenylpropanoic acid core linked to a 4,6-dimethylpyrimidine (B31164) moiety via an ether bond. This structure confers high selectivity for the ETA receptor over the ETB receptor, a key design feature that distinguishes it from dual antagonists like bosentan (B193191) and macitentan (B1675890). frontiersin.orgnih.gov

Research into novel antagonists has been inspired by this scaffold. One approach involved replacing the central propanoic acid backbone with a 1,3,4,5-tetrahydro-1H-benzo[e] nih.govnih.govdiazepin-2-one scaffold. nih.gov This modification aimed to explore new chemical space while retaining interactions with the endothelin receptor, leading to the identification of potent dual ETA/ETB antagonists. nih.gov

Structure-activity relationship (SAR) studies explore how modifications to the Ambrisentan molecule affect its biological activity. For instance, research on Ambrisentan analogs has involved altering the substituent at the chiral carbon of the propanoic acid chain (the C3 position). nih.gov By replacing the methoxy (B1213986) group with other functionalities, chemists can probe the structural requirements for potent receptor antagonism. This systematic modification helps to map the pharmacophore, identifying the essential features for molecular recognition and activity at the endothelin receptor.

The synthesis of Ambrisentan analogs is a direct application of the design principles. A series of novel 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3,3-diphenyl butyric acid derivatives were synthesized to investigate SAR. nih.gov Within this series, one notable analog, 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-cyano-3,3-diphenylpropionic acid, was prepared and found to exhibit antagonistic potency comparable to Ambrisentan itself, warranting further investigation. nih.gov

The metabolic fate of Ambrisentan has also been extensively studied to identify its transformation products in biological systems. In vivo studies in rats identified a total of seventeen metabolites, which were characterized using advanced mass spectrometry techniques (UHPLC/QTOF/MS/MS). nih.gov These metabolites are formed through various biotransformation pathways, including:

Oxidation: Formation of hydroxylated metabolites. The main oxidative metabolite is (S)-4-hydroxymethyl Ambrisentan, produced by the enzyme CYP3A4. researchgate.net

Demethylation and Demethoxylation: Removal of methyl and methoxy groups. nih.gov

Hydrolysis and Decarboxylation: Cleavage of ester or amide bonds and removal of the carboxyl group. nih.gov

Epoxidation: Formation of reactive epoxide intermediates. A glutathione (GSH) conjugate of an epoxide metabolite was detected, confirming the generation of this reactive species in vitro. nih.gov

Glucuronidation: Conjugation with glucuronic acid to form water-soluble glucuronide metabolites. nih.govdrugbank.com

These studies provide a comprehensive profile of how the Ambrisentan structure is modified by metabolic enzymes.

Compound Type Specific Example / Pathway Method of Characterization Key Finding
Synthetic Analog 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-cyano-3,3-diphenylpropionic acidIn vitro functional assays (rabbit aorta contraction)Potency was found to be comparable to Ambrisentan. nih.gov
Metabolite (S)-4-hydroxymethyl AmbrisentanUPLC-MS/MSIdentified as the main oxidative metabolite. researchgate.net
Metabolite Demethylated AmbrisentanUHPLC/QTOF/MS/MSIdentified as a product of in vivo metabolism. nih.gov
Metabolite Ambrisentan GlucuronideUHPLC/QTOF/MS/MSA major phase II conjugation metabolite. nih.govdrugbank.com
Metabolite Epoxide-Glutathione ConjugateUHPLC/QTOF/MS/MSEvidence of a reactive epoxide intermediate formation. nih.gov

Molecular and Cellular Pharmacodynamics of Ambrisentan Sodium Salt

Endothelin Receptor System Interactions

The endothelin (ET) system plays a crucial role in vascular homeostasis. It comprises three peptide isoforms (ET-1, ET-2, and ET-3) and two primary receptor subtypes, ETA and ETB, which mediate a range of physiological and pathological processes.

Endothelin Isoforms and Receptor Subtypes (ETA, ETB)

Endothelin-1 (B181129) (ET-1) is the most potent and predominant isoform in the vasculature. drugbank.com It is a powerful vasoconstrictor and a mitogen for vascular smooth muscle cells. rossu.edunih.gov In pathological conditions such as pulmonary arterial hypertension (PAH), elevated levels of ET-1 contribute to increased pulmonary vascular resistance. drugbank.com

The biological effects of ET-1 are mediated through its interaction with two distinct G protein-coupled receptors:

Endothelin Type A (ETA) Receptors: Primarily located on vascular smooth muscle cells, activation of ETA receptors leads to sustained vasoconstriction and cellular proliferation. drugbank.comrossu.edu

Endothelin Type B (ETB) Receptors: These receptors are found on both endothelial cells and vascular smooth muscle cells. nih.govnih.gov On endothelial cells, ETB receptor activation mediates the release of vasodilators like nitric oxide and prostacyclin, and also plays a role in the clearance of circulating ET-1. drugbank.comnoorik.compatsnap.com Activation of ETB receptors on smooth muscle cells, however, can contribute to vasoconstriction. nih.gov

Receptor Binding Affinity and Selectivity Studies (e.g., ETA vs. ETB)

Ambrisentan (B1667022) is characterized by its high selectivity for the ETA receptor over the ETB receptor. drugbank.comnih.gov This selectivity is a key feature of its pharmacodynamic profile, aiming to block the detrimental vasoconstrictive and proliferative effects of ET-1 mediated by ETA receptors, while preserving the beneficial functions of ETB receptors. noorik.compatsnap.com

Several in vitro studies have quantified the binding affinity and selectivity of ambrisentan. These studies have consistently demonstrated a significantly higher affinity for the ETA receptor compared to the ETB receptor. The selectivity ratio, which indicates the preference for ETA over ETB, varies across different studies and assay systems.

AntagonistSelectivity for ETA over ETB (fold)Study Reference
Ambrisentan >4000 nih.govdroracle.ai
Ambrisentan >1000 google.com
Ambrisentan 200 nih.gov
Bosentan (B193191) 20 nih.govresearchgate.net
Macitentan (B1675890) 50 nih.gov

Research using human cardiovascular tissues has further confirmed the high ETA selectivity of ambrisentan. nih.gov One study reported that in human left ventricle, which expresses both receptor subtypes, ambrisentan exhibited even greater ETA selectivity than what was observed in studies using cloned human endothelin receptors. nih.govresearchgate.net The high affinity of ambrisentan for the ETA receptor is demonstrated by its low inhibition constant (Ki) of 0.011 nM. droracle.ai This potent and selective blockade of ETA receptors is central to the therapeutic action of ambrisentan. drugbank.comdroracle.ai

Intracellular Signaling Pathways Modulation

By selectively antagonizing the ETA receptor, ambrisentan modulates downstream intracellular signaling pathways that are critical in the pathophysiology of vascular diseases.

Inhibition of Phospholipase C-mediated Mechanisms

Activation of ETA receptors by ET-1 initiates a signaling cascade that involves the activation of phospholipase C (PLC). nih.govnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction. nih.govnih.gov

Ambrisentan's selective blockade of the ETA receptor directly inhibits this PLC-mediated pathway. drugbank.comtga.gov.aunih.govrheumatv.commedsafe.govt.nznps.org.au By preventing the activation of PLC, ambrisentan effectively suppresses the subsequent increase in intracellular calcium, thereby leading to vasodilation. drugbank.comnih.gov

Effects on Protein Kinase C-mediated Cellular Processes

The diacylglycerol (DAG) produced through PLC activation, along with increased intracellular calcium, activates protein kinase C (PKC). nih.govnih.gov PKC is a key enzyme involved in the regulation of cellular proliferation and differentiation. drugbank.comnih.govnih.gov In the context of vascular disease, PKC-mediated signaling contributes to the proliferation of vascular smooth muscle cells, a hallmark of vascular remodeling. drugbank.comnih.gov

By inhibiting the ETA receptor, ambrisentan prevents the activation of the PLC/DAG/PKC pathway. drugbank.comtga.gov.aunih.govrheumatv.commedsafe.govt.nznps.org.au This inhibition of PKC-mediated cellular processes helps to attenuate the mitogenic effects of ET-1, thereby reducing vascular smooth muscle cell proliferation. drugbank.compatsnap.com

Preservation of Nitric Oxide and Prostacyclin Pathways

A significant aspect of ambrisentan's pharmacodynamic profile is its ability to preserve the beneficial signaling pathways mediated by the ETB receptor. drugbank.comtga.gov.aurheumatv.commedsafe.govt.nznps.org.auhres.ca The ETB receptors on endothelial cells, when activated by ET-1, stimulate the production of nitric oxide (NO) and prostacyclin (PGI2). rossu.edupatsnap.com Both NO and PGI2 are potent vasodilators and inhibitors of platelet aggregation and smooth muscle cell proliferation. nih.govdovepress.com

The selective nature of ambrisentan's antagonism of the ETA receptor leaves the ETB receptor largely unopposed. drugbank.compatsnap.com This allows for the continued production of NO and prostacyclin, which contribute to vasodilation and counteract the pathological processes of vasoconstriction and vascular remodeling. drugbank.comtga.gov.aurheumatv.commedsafe.govt.nznps.org.auhres.ca The preservation of these pathways, which are often impaired in conditions like pulmonary arterial hypertension, is a key advantage of ETA-selective antagonists like ambrisentan. rossu.edudovepress.com

Cyclic GMP- and Cyclic AMP-mediated Vasodilation Pathways

Ambrisentan's interaction with the cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP) vasodilation pathways is indirect, stemming from its high selectivity for the ETA receptor. drugbank.comresearchgate.net By specifically blocking ETA receptors, ambrisentan does not significantly interfere with the function of endothelin type B (ETB) receptors. drugbank.compatsnap.com ETB receptors located on endothelial cells play a crucial role in promoting vasodilation through the release of nitric oxide (NO) and prostacyclin. drugbank.compatsnap.comportico.org

The activation of ETB receptors on the endothelium stimulates the production and release of these two key vasodilatory molecules. portico.orgnih.gov

Nitric Oxide (NO) and the cGMP Pathway: NO diffuses to adjacent vascular smooth muscle cells where it activates the enzyme soluble guanylate cyclase (sGC). nih.govnih.gov sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. nih.gov Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn leads to a cascade of events causing smooth muscle relaxation and vasodilation. bmj.comfrontiersin.org

Prostacyclin and the cAMP Pathway: Prostacyclin (PGI2) binds to its corresponding IP receptor on vascular smooth muscle cells. frontiersin.org This binding activates adenylyl cyclase, an enzyme that increases the intracellular concentration of cAMP. bmj.com The rise in cAMP activates cAMP-dependent protein kinase (PKA), which promotes vasodilation. bmj.com

By preserving ETB receptor function, ambrisentan allows for the continued production of NO and prostacyclin, thereby maintaining the integrity of these cGMP- and cAMP-mediated vasodilation pathways. tga.gov.audrugbank.com This selective action is a key feature of its pharmacodynamic profile, allowing it to target vasoconstriction without compromising the body's natural vasodilatory mechanisms mediated by ETB receptors. nih.gov

Table 1: Ambrisentan's Influence on Vasodilation Pathways

Pathway Component Role in Vasodilation Effect of Ambrisentan's Selective ETA Blockade
ETB Receptor On endothelial cells, stimulates NO and prostacyclin release. portico.orgnih.gov Function is preserved. drugbank.compatsnap.com
Nitric Oxide (NO) Activates soluble guanylate cyclase (sGC) in smooth muscle cells. nih.gov Production is maintained. drugbank.compatsnap.com
Cyclic GMP (cGMP) Second messenger leading to smooth muscle relaxation. nih.gov Pathway remains functional. tga.gov.au
Prostacyclin Activates adenylyl cyclase, increasing cAMP. bmj.com Production is maintained. drugbank.compatsnap.com

| Cyclic AMP (cAMP) | Second messenger leading to smooth muscle relaxation. bmj.com | Pathway remains functional. tga.gov.au |

Interplay with Endothelin-1 Clearance Mechanisms

The endothelin system is balanced not only by production and receptor binding but also by the clearance of its primary peptide, endothelin-1 (ET-1). The ETB receptor is the principal mediator of this clearance process. drugbank.comportico.org Circulating ET-1 binds to ETB receptors, particularly those in the vascular beds of the lungs and kidneys, which leads to the internalization and subsequent degradation of the ET-1 peptide. portico.orgnih.gov This mechanism is highly efficient, with a significant portion of circulating ET-1 being cleared in a single pass through the pulmonary circulation. portico.org

Ambrisentan's high selectivity for the ETA receptor is advantageous as it does not inhibit the ETB receptor-mediated clearance of ET-1. nih.govdrugbank.com This allows the body to continue to efficiently remove excess ET-1 from circulation, a function that could be compromised by non-selective ERAs that block both ETA and ETB receptors. While elevated ET-1 levels in conditions like pulmonary arterial hypertension are thought to be primarily due to increased production rather than impaired clearance, preserving this clearance pathway is a beneficial aspect of ambrisentan's mechanism. portico.org

Impact on Cellular Proliferation and Vasoconstriction at the Molecular Level

The primary pathogenic effects of ET-1, namely potent vasoconstriction and vascular smooth muscle cell proliferation, are mediated through the ETA receptor. drugbank.comphysiology.org Ambrisentan exerts its therapeutic effect by directly and competitively blocking this receptor. patsnap.commdpi.com

The molecular cascade initiated by ET-1 binding to the ETA receptor on vascular smooth muscle cells involves several key steps:

Receptor Activation: ET-1 binds to the ETA receptor.

G-Protein Coupling: The activated receptor stimulates phospholipase C (PLC) via a G-protein. tga.gov.aunih.gov

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). nih.gov

Vasoconstriction: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration leads to the contraction of vascular smooth muscle cells, causing vasoconstriction. nih.gov

Cell Proliferation: Diacylglycerol (DAG), along with the increased intracellular calcium, activates protein kinase C (PKC). tga.gov.aunih.gov The activation of the PKC pathway is a key mitogenic signal that promotes the proliferation and hypertrophy of vascular smooth muscle cells. nih.govdrugbank.com

Ambrisentan, by occupying the ET-1 binding site on the ETA receptor, prevents the initiation of this entire signaling cascade. tga.gov.audrugbank.com This blockade directly inhibits PLC-mediated vasoconstriction and PKC-mediated cellular proliferation, addressing two of the core pathological processes at the molecular level. drugbank.commdpi.com

Table 2: Molecular Cascade of ETA Receptor Activation and Its Inhibition by Ambrisentan

Step Mediator / Enzyme Effect without Ambrisentan (ET-1 Binding) Effect with Ambrisentan (ETA Blockade)
1 Endothelin-1 (ET-1) Binds to and activates ETA receptor. Binding to ETA receptor is blocked.
2 Phospholipase C (PLC) Activated. nih.gov Not activated by ET-1/ETA pathway.
3 Inositol Triphosphate (IP3) Produced, leading to Ca2+ release. nih.gov Production is inhibited.
4 Intracellular Calcium (Ca2+) Concentration increases, causing vasoconstriction. nih.gov Influx is prevented.
5 Diacylglycerol (DAG) Produced. nih.gov Production is inhibited.

| 6 | Protein Kinase C (PKC) | Activated, promoting cell proliferation. tga.gov.aunih.gov | Activation is prevented. |

Preclinical Mechanistic Investigations of Ambrisentan Sodium Salt

In Vitro Cellular and Tissue Models

In vitro models have been instrumental in dissecting the specific molecular interactions and cellular effects of ambrisentan (B1667022).

Studies utilizing membrane preparations from human ventricular myocytes have been crucial in quantifying the binding affinity and selectivity of ambrisentan for endothelin receptors. In these assays, ambrisentan demonstrated that it is a potent endothelin antagonist. sandoz.com It exhibits a high binding affinity for the ETA receptor with a dissociation constant (Ki) reported to be between 0.011 nM and 16 pM. sandoz.comnih.govnih.gov Furthermore, these studies highlighted the compound's remarkable selectivity, showing an affinity for the ETA receptor that is approximately 4000-fold greater than its affinity for the endothelin type B (ETB) receptor. sandoz.comnih.gov The S-enantiomer of ambrisentan is primarily responsible for this activity, with the R-enantiomer showing markedly weaker affinity. sandoz.com

Table 1: Binding Affinity and Selectivity of Ambrisentan in Human Ventricular Myocyte Membranes

Parameter Value Reference
Binding Affinity (Ki) for ETA Receptor 0.011 nM - 16 pM nih.gov, nih.gov, sandoz.com
Selectivity Ratio (ETA vs. ETB) ~4000:1 nih.gov, sandoz.com

The blood-brain barrier (BBB) is a critical interface controlling substance entry into the central nervous system. researchgate.net In vitro investigations using monolayers of brain microvascular endothelial cells (BMECs) have explored the effects of ambrisentan on BBB integrity. One study found that exposure to hypoxic conditions for 24 hours increased the permeability of BMEC monolayers. researchgate.net Treatment with ambrisentan was shown to attenuate this hypoxia-induced "leak," suggesting a protective effect on the BBB under low-oxygen stress. researchgate.net This protective mechanism appears to be linked to the activation of the Nrf2 transcription factor, as the effect was reversed when Nrf2 was silenced using siRNA. researchgate.net

Endothelin-1 (B181129) (ET-1) is a potent mediator of vasoconstriction and cellular proliferation, primarily through the ETA receptor. nih.govpatsnap.com In vitro studies have confirmed that ambrisentan effectively counteracts these cellular responses.

Vasoconstriction: In isolated rat intrapulmonary arterial rings pre-constricted with ET-1, ambrisentan demonstrated its ability to block ETA receptor-dependent smooth muscle contraction. ahajournals.org Similarly, in studies using dually perfused human term placentas, ambrisentan significantly attenuated the vasoconstrictive pressure increase caused by ET-1 in the fetal circulation. ahajournals.org These findings indicate that ambrisentan directly opposes the vasoconstrictive effects of ET-1 in vascular tissues. ahajournals.orgahajournals.org

Cell Migration and Invasion: The ETA receptor is also implicated in tumor progression and metastasis. nih.gov In vitro studies using various human cancer cell lines, including pancreatic adenocarcinoma (COLO-357), ovarian carcinoma (OvCar3), and breast adenocarcinoma (MDA-MB-231), showed that ambrisentan inhibited both spontaneous and induced cell migration and invasion. nih.gov This suggests that by blocking the ETA receptor, ambrisentan can interfere with the cellular mechanisms that drive cancer cell motility. nih.gov

To understand its potential for drug-drug interactions, ambrisentan has been evaluated for its effects on various xenobiotic transporters. These transporters, such as the organic anion-transporting polypeptides (OATPs) and the bile salt export pump (BSEP), are critical for drug disposition and can be a source of adverse effects if inhibited. wjgnet.com

Studies using sandwich-cultured human hepatocytes and cell lines transfected with specific human transporter genes have shown that ambrisentan has a low potential for clinically significant transporter inhibition. sandoz.comnih.govresearchgate.net At concentrations up to 100 µM, ambrisentan did not inhibit the efflux transporters P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), multidrug resistance-associated protein 2 (MRP2), or BSEP. sandoz.comnih.gov

Weak inhibition was observed for the hepatic uptake transporters OATP1B1 and OATP1B3, and the sodium-taurocholate co-transporter (NTCP). sandoz.comnih.gov However, the IC50 values were relatively high, suggesting these interactions are unlikely to be clinically relevant at therapeutic concentrations. sandoz.comnih.govsemanticscholar.org In direct comparisons, ambrisentan was a significantly weaker inhibitor of these transporters than other endothelin receptor antagonists like bosentan (B193191) and macitentan (B1675890). nih.govresearchgate.net Further studies indicate ambrisentan itself is a substrate for P-gp-mediated efflux.

Table 2: In Vitro Inhibition of Human Xenobiotic Transporters by Ambrisentan

Transporter Inhibition Constant (IC50) Cell Model Reference
OATP1B1 47.0 µM Transfected Cell Lines nih.gov
OATP1B3 44.6 µM Transfected Cell Lines nih.gov
NTCP >100 µM Transfected Cell Lines nih.gov, semanticscholar.org
BSEP >100 µM Vesicular Assays nih.gov
MRP2 >100 µM Vesicular Assays researchgate.net
P-gp >100 µM Vesicular Assays nih.gov
BCRP >100 µM Vesicular Assays nih.gov

In Vivo Animal Models for Mechanistic Elucidation

Animal models provide a platform to confirm and expand upon the mechanistic findings from in vitro studies within a complex biological system.

To validate its primary mechanism of action in a living organism, ambrisentan was tested in a rat model of endothelin-induced hypertension. sandoz.com In this model, hypertension is induced by the infusion of Big ET-1, the precursor to the active ET-1 peptide. sandoz.com Oral administration of ambrisentan was shown to dose-dependently reduce the resulting increases in arterial pressure, confirming its efficacy as an ETA receptor antagonist in vivo. sandoz.com

Models of Organ Fibrosis (e.g., Hepatic Fibrosis)

In a mouse model of non-alcoholic steatohepatitis (NASH), ambrisentan demonstrated significant anti-fibrotic effects. nih.gov Treatment with ambrisentan led to a notable reduction in hepatic fibrosis. medchemexpress.com This was evidenced by a significant decrease in hepatic hydroxyproline (B1673980) content, a key marker of collagen deposition. medchemexpress.com Furthermore, histological analysis using Sirius red staining showed a significant reduction in fibrotic areas in the ambrisentan-treated group compared to the control group. medchemexpress.com

The anti-fibrotic mechanism of ambrisentan in this model is attributed to the inhibition of hepatic stellate cell (HSC) activation. nih.govmedchemexpress.com Activated HSCs are the primary source of extracellular matrix proteins that lead to fibrosis. The study observed a significant decrease in areas positive for α-smooth muscle actin, a marker of HSC activation, in the livers of mice treated with ambrisentan. medchemexpress.com While ambrisentan effectively attenuated fibrosis, it did not appear to affect hepatic steatosis or inflammation in this particular model. nih.govmedchemexpress.com

Table 1: Effect of Ambrisentan on Hepatic Fibrosis Markers in a NASH Mouse Model

MarkerControl GroupAmbrisentan GroupP-value
Hepatic Hydroxyproline (μg/g liver)33.9 ± 13.518.0 ± 6.10.014
Sirius Red Staining (% area)1.11 ± 0.280.46 ± 0.180.0003
α-Smooth Muscle Actin (% area)0.25 ± 0.110.12 ± 0.080.047

Data sourced from a study on a non-alcoholic steatohepatitis mouse model. medchemexpress.com

Inflammatory Bowel Disease Models (e.g., Experimental Colitis)

The therapeutic potential of ambrisentan has been investigated in a rat model of experimentally induced colitis. researchgate.net In this model, where colitis was induced by acetic acid, oral administration of ambrisentan resulted in a significant reduction of both macroscopic and histological damage to the colon. researchgate.net The beneficial effects of ambrisentan in this context are thought to be mediated through its anti-inflammatory and antioxidant properties. researchgate.netscispace.com

Specifically, ambrisentan treatment was associated with the downregulation of pro-inflammatory cytokines, as well as markers of oxidative stress such as malondialdehyde (MDA) and myeloperoxidase (MPO). researchgate.net Furthermore, ambrisentan was shown to decrease the expression of adhesion molecules ICAM-1 and E-Selectin in the colonic tissue, which are involved in the recruitment of inflammatory cells. researchgate.net These findings suggest that ambrisentan can effectively mitigate the inflammatory response in experimental colitis. researchgate.netscispace.com

Renal Physiological Studies (e.g., Ion Excretion Rates)

Preclinical studies in rats have demonstrated that ambrisentan can influence renal function, specifically ion excretion rates. hres.ca Intravenous or oral administration of ambrisentan led to a dose-dependent reduction in the renal excretion of sodium, chloride, and calcium. hres.ca This effect on ion handling suggests a direct or indirect role of endothelin A receptor antagonism in the regulation of renal tubular transport processes.

Cardiac Electrophysiological Investigations

The cardiac electrophysiological effects of ambrisentan have been assessed in healthy human subjects. hres.casandoz.com In a randomized, placebo-controlled study, a 10 mg daily dose of ambrisentan did not produce any significant effect on the QTc interval. hres.casandoz.com However, a higher single dose of 40 mg resulted in a mean increase in the QTc interval of 5 ms. hres.casandoz.com In vitro studies using human ventricular myocyte membrane preparations have shown that ambrisentan is a potent and highly selective antagonist of ETA receptors over ETB receptors. sandoz.comnih.gov

Modulation of Gene Expression and Protein Regulation

Ambrisentan has been shown to modulate several key signaling pathways and regulatory proteins involved in cellular protection and tissue remodeling.

Nrf2 Activation and Antioxidant Pathway Modulation

Ambrisentan has been identified as an activator of the Nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2) pathway. medchemexpress.commedchemexpress.comnih.gov Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govtabrizu.ac.ir In vitro studies using brain microvascular endothelial cells demonstrated that ambrisentan can attenuate hypoxia-induced increases in endothelial permeability. medchemexpress.commedchemexpress.com This protective effect was reversed when Nrf2 was silenced using siRNA, indicating that the mechanism is Nrf2-dependent. medchemexpress.commedchemexpress.com Prophylactic activation of Nrf2 is considered a potential strategy for reducing cellular damage from oxidative stress. nih.gov

Regulation of Procollagen and Metalloproteinase Inhibitor Expression

In the context of hepatic fibrosis, ambrisentan has been shown to downregulate the expression of key pro-fibrotic genes. nih.govmedchemexpress.com In a mouse model of NASH, ambrisentan treatment resulted in a significant reduction in the hepatic RNA expression levels of procollagen-1 and tissue inhibitor of metalloproteinase-1 (TIMP-1). medchemexpress.commedchemexpress.com Procollagen-1 is a precursor to collagen, the main component of fibrotic scar tissue. TIMP-1 inhibits matrix metalloproteinases, which are enzymes responsible for the degradation of extracellular matrix. nih.gov By reducing the expression of both procollagen-1 and TIMP-1, ambrisentan appears to both decrease the synthesis of new fibrotic matrix and potentially enhance its breakdown, thereby attenuating the progression of hepatic fibrosis. nih.govmedchemexpress.com

Table 2: Effect of Ambrisentan on Hepatic Gene Expression in a NASH Mouse Model

GeneReduction in Ambrisentan Group
Procollagen-1 RNA60%
TIMP-1 RNA45%

Data represents the percentage decrease in hepatic RNA expression levels in the ambrisentan group compared to the control group. medchemexpress.commedchemexpress.com

Cytokine and Adhesion Molecule Modulation

Preclinical research indicates that the endothelin (ET) system, particularly endothelin-1 (ET-1), is implicated in inflammatory processes beyond its well-documented vasoconstrictive and proliferative effects. nih.govportico.org ET-1 can act as a mediator in inflammation, stimulating the production of various cytokines and the expression of adhesion molecules that facilitate leukocyte trafficking to sites of injury. frontiersin.orgmdpi.com As an endothelin receptor antagonist, ambrisentan has been investigated for its potential to modulate these inflammatory pathways.

Studies have shown that ambrisentan can suppress the release of certain pro-inflammatory cytokines. In one investigation using alveolar macrophages from non-smokers, smokers, and COPD patients, ambrisentan was found to partially reduce the lipopolysaccharide (LPS)-induced release of Interleukin-6 (IL-6), Chemokine (C-C motif) ligand 2 (CCL-2), and Matrix Metalloproteinase-9 (MMP-9). researchgate.net This suggests an anti-inflammatory potential in the context of lung inflammation. researchgate.net

Further evidence comes from a rat model of experimentally induced colitis. In this study, administration of ambrisentan resulted in a significant downregulation of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4) in colonic tissue. researchgate.net However, the anti-inflammatory effects of ambrisentan may be context-dependent. In a non-alcoholic steatohepatitis (NASH) mouse model, ambrisentan did not significantly alter the gene expression of TNF-α or Monocyte Chemoattractant Protein-1 (MCP-1), despite improving liver fibrosis. nih.gov

Table 1: Effect of Ambrisentan on Cytokine Expression in Preclinical Models


Model SystemCytokineInducing AgentEffect of AmbrisentanSource
Rat Colonic Tissue (Experimental Colitis)TNF-αAcetic AcidDownregulation
Rat Colonic Tissue (Experimental Colitis)IL-4Acetic AcidDownregulation
Human Alveolar MacrophagesIL-6Lipopolysaccharide (LPS)Partial Reduction mdpi.com
Human Alveolar MacrophagesCCL-2Lipopolysaccharide (LPS)Partial Reduction mdpi.com
Mouse Liver (NASH Model)TNF-αMetabolic SyndromeNo Significant Effect
Mouse Liver (NASH Model)MCP-1Metabolic SyndromeNo Significant Effect

In addition to cytokine modulation, ambrisentan has been shown to affect the expression of cellular adhesion molecules, which are crucial for the recruitment of leukocytes to endothelial surfaces during an inflammatory response. researchgate.netnih.gov The study on experimental colitis in rats demonstrated that ambrisentan treatment led to a significant downregulation of both Intercellular Adhesion Molecule-1 (ICAM-1) and E-Selectin in the inflamed colonic tissue. researchgate.net This finding aligns with the known role of ET-1 in stimulating ICAM-1 expression. mdpi.com By blocking this pathway, ambrisentan may reduce the infiltration of inflammatory cells into tissues. researchgate.net

Table 2: Effect of Ambrisentan on Adhesion Molecule Expression in Rat Experimental Colitis Model


Adhesion MoleculeEffect of Ambrisentan AdministrationSource
Intercellular Adhesion Molecule-1 (ICAM-1)Downregulation
E-SelectinDownregulation

Collectively, these preclinical findings suggest that ambrisentan possesses the ability to modulate key mediators of inflammation, including specific cytokines and adhesion molecules. This activity appears to contribute to its therapeutic effects in certain pathological models, although the extent of this anti-inflammatory action can vary depending on the specific disease context.

Dispositional Research of Ambrisentan Sodium Salt in Preclinical Systems

Absorption and Distribution Mechanisms

The movement of ambrisentan (B1667022) across biological membranes is significantly influenced by drug transporters. Preclinical models, particularly those using human-derived systems, have been instrumental in identifying the specific transporters involved in the uptake and efflux of ambrisentan, which are critical determinants of its systemic exposure and tissue distribution.

Characterization of Transporter Interactions (P-gp, OATP, BSEP, MRP2, NTCP) in Preclinical Models

In vitro studies have systematically evaluated the interaction of ambrisentan with key transporters located in hepatocytes and other tissues. Studies using human liver tissue and sandwich-cultured human hepatocytes (SCHH) have been pivotal in this characterization. medsafe.govt.nzcdnsciencepub.comnih.gov

Ambrisentan has been identified as a substrate for the efflux transporter P-glycoprotein (P-gp) and the uptake transporters of the Organic Anion Transporting Polypeptide (OATP) family. medsafe.govt.nzhpra.ieeuropa.eunps.org.au The interaction with OATP is noteworthy, as inhibitors of this transporter can affect ambrisentan's extensive enterohepatic recycling. medsafe.govt.nznps.org.au

Conversely, at clinically relevant concentrations, ambrisentan does not exhibit significant inhibitory effects on a range of important human transporters. hpra.ieeuropa.eueuropa.eu This includes the efflux transporters P-gp, Breast Cancer Resistance Protein (BCRP), Multidrug Resistance-Associated Protein 2 (MRP2), and the Bile Salt Export Pump (BSEP). hpra.ieeuropa.eueuropa.eu Furthermore, it does not inhibit the hepatic uptake transporters OATP1B1, OATP1B3, and the Sodium-Taurocholate Cotransporting Polypeptide (NTCP). hpra.ieeuropa.eueuropa.eu When compared to other endothelin receptor antagonists like bosentan (B193191) and sitaxsentan, ambrisentan demonstrates a lower potential for inhibiting hepatic transporters, which may contribute to its distinct clinical profile. cdnsciencepub.comnih.gov

Table 1: Summary of Ambrisentan Interaction with Key Drug Transporters in Preclinical Models
TransporterFamilyFunctionAmbrisentan InteractionReference
P-glycoprotein (P-gp)ABC EffluxCellular EffluxSubstrate; Not an inhibitor or inducer medsafe.govt.nzhpra.ieeuropa.eu
Organic Anion Transporting Polypeptide (OATP)SLCO UptakeHepatic UptakeSubstrate; Not an inhibitor medsafe.govt.nzcdnsciencepub.comnps.org.au
Bile Salt Export Pump (BSEP)ABC EffluxBiliary Efflux of Bile SaltsNot an inhibitor or inducer cdnsciencepub.comhpra.ieeuropa.eu
Multidrug Resistance-Associated Protein 2 (MRP2)ABC EffluxBiliary Efflux of AnionsNot an inhibitor or inducer cdnsciencepub.comhpra.ieeuropa.eu
Sodium-Taurocholate Cotransporting Polypeptide (NTCP)SLC UptakeHepatic Uptake of Bile SaltsNot an inhibitor cdnsciencepub.comhpra.ieeuropa.eu

Role of Efflux Transporters in Cellular Disposition

Efflux transporters are critical in limiting intracellular drug accumulation and facilitating excretion. As a substrate for P-gp, the disposition of ambrisentan is influenced by this efflux mechanism. hpra.ieeuropa.eueuropa.eu However, preclinical studies in rat hepatocytes have shown that ambrisentan does not induce the expression of key efflux transporters, including P-gp, BSEP, or MRP2. hpra.ieeuropa.eueuropa.eu This lack of induction suggests a low potential for ambrisentan to alter the disposition of co-administered drugs that are substrates of these transporters. europa.eueuropa.eu The minimal interaction of ambrisentan with major hepatic efflux transporters like BSEP and MRP2 distinguishes it from other compounds in its class and is a key aspect of its preclinical disposition profile. cdnsciencepub.com

Metabolism and Biotransformation Pathways

Ambrisentan undergoes extensive metabolism primarily through glucuronidation and, to a lesser extent, oxidation, with subsequent elimination largely occurring via the bile. europa.eueuropa.eu Studies in human liver microsomes and hepatocytes, as well as in vivo preclinical models, have identified the specific enzymes and pathways involved. fda.gov

Glucuronidation Pathways (UGT Enzymes)

The principal metabolic pathway for ambrisentan is phase II glucuronidation. researchgate.net In vitro studies using human liver tissue and recombinant enzymes have identified several UDP-glucuronosyltransferase (UGT) isoenzymes responsible for this conjugation. Specifically, UGT1A9S, UGT2B7S, and UGT1A3S are the key enzymes that catalyze the formation of ambrisentan glucuronide. medsafe.govt.nzfda.govgoogle.com This metabolite is a major circulating component, accounting for approximately 13% of the drug-related material. medsafe.govt.nzeuropa.eu The formation of this acyl glucuronide significantly increases the polarity of the molecule, preparing it for biliary excretion.

Oxidative Metabolism Pathways (CYP Enzymes)

While glucuronidation is the primary route, ambrisentan also undergoes phase I oxidative metabolism. researchgate.net This pathway is mediated mainly by the cytochrome P450 (CYP) enzyme system. Studies with human liver microsomes and specific CYP enzymes have shown that CYP3A4 is the primary enzyme responsible for the oxidative metabolism of ambrisentan. medsafe.govt.nzeuropa.eufda.gov CYP2C19 and CYP3A5 also contribute, but to a lesser degree. medsafe.govt.nzeuropa.eufda.gov The main product of this pathway is 4-hydroxymethyl ambrisentan. medsafe.govt.nzeuropa.eu In preclinical studies, ambrisentan showed a low potential to inhibit or induce major CYP enzymes at clinically relevant concentrations. europa.eueuropa.eufda.gov

Table 2: Key Enzymes Involved in Ambrisentan Metabolism
PathwayEnzyme FamilyPrimary IsozymesResulting Metabolite(s)Reference
Glucuronidation (Major)UGTUGT1A9S, UGT2B7S, UGT1A3SAmbrisentan glucuronide medsafe.govt.nzfda.govgoogle.com
Oxidation (Minor)CYP450CYP3A4 (primary), CYP2C19, CYP3A54-hydroxymethyl ambrisentan medsafe.govt.nzeuropa.eufda.gov

Identification and Characterization of Metabolites

The biotransformation of ambrisentan leads to several metabolites, with ambrisentan glucuronide and 4-hydroxymethyl ambrisentan being the most prominent. researchgate.net The 4-hydroxymethyl ambrisentan metabolite accounts for about 21% of the dose and can undergo further glucuronidation to form 4-hydroxymethyl ambrisentan glucuronide (5% of dose). medsafe.govt.nzeuropa.eu Importantly, the primary oxidative metabolite, 4-hydroxymethyl ambrisentan, exhibits a significantly lower binding affinity for the endothelin receptor (65-fold less than the parent compound) and is not expected to contribute to the pharmacological activity of ambrisentan. medsafe.govt.nzeuropa.eufda.gov

Excretion Routes and Clearance Mechanisms in Preclinical Models

The disposition of ambrisentan sodium salt has been characterized in several preclinical species, including mice, rats, rabbits, and dogs, to understand its excretion and clearance pathways. fda.gov Research indicates that the primary route of elimination for ambrisentan and its metabolites is through biliary excretion into the feces, with renal excretion representing a minor pathway. nih.govnps.org.auresearchgate.neteuropa.eu The clearance of ambrisentan is predominantly driven by hepatic and extra-hepatic metabolism. nps.org.aueuropa.eu

In preclinical studies using a radiolabeled dose, the majority of the administered compound was recovered in the feces. nih.govresearchgate.netnih.gov This fecal portion consists of both unchanged ambrisentan and its metabolites, primarily the glucuronide conjugate. nih.govresearchgate.netnih.gov Following an oral dose, approximately 66% is excreted in the feces, with 41% of the total dose being unchanged ambrisentan. nps.org.au

Urinary excretion plays a secondary role in the elimination of ambrisentan. drugbank.com Following oral administration, about 22% of the dose is recovered in the urine. nps.org.aueuropa.eudrugbank.com Of this amount, only a small fraction, 3.3% of the total administered dose, is excreted as the unchanged parent drug. nps.org.aueuropa.eudrugbank.com This minimal reliance on renal clearance suggests that this pathway is not significant for the drug's elimination. sandoz.comhres.cahres.ca

The principal clearance mechanism for ambrisentan is metabolism, which occurs before elimination. nps.org.aueuropa.eu The main metabolic pathways are phase II glucuronidation of the parent compound and, to a lesser degree, phase I oxidation. europa.eunih.govnih.gov In vitro studies with rat hepatocytes showed that glucuronidation and hydroxylation occurred to roughly the same extent. fda.gov In contrast, glucuronidation was the preferential metabolic route in dog hepatocytes. fda.gov The primary metabolite identified in these preclinical systems is ambrisentan glucuronide. fda.gov

The following table summarizes the quantitative excretion data for ambrisentan based on findings from preclinical and clinical studies.

Structure Activity Relationship Sar Studies of Ambrisentan Sodium Salt

Identification of Key Pharmacophoric Features for Endothelin Receptor Binding

Ambrisentan (B1667022) is chemically described as (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid. plicnihypertenze.cz Its structure as a propanoic acid derivative is a defining characteristic of its chemical class. tga.gov.auresearchgate.net The key pharmacophoric features essential for its binding to the endothelin receptor have been identified through structural analysis and molecular modeling.

The molecule possesses several critical components that contribute to its high-affinity binding:

A Carboxylic Acid Group: This acidic moiety is a fundamental feature for interaction with the receptor. It has been shown to form strong ionic interactions and a network of hydrogen bonds with positively charged and polar amino acid residues within the ETA receptor's binding pocket. researchgate.net Specifically, it interacts with key residues such as Lysine-166 (K166), Glutamine-165 (Q165), and Arginine-326 (R326), which firmly anchor the molecule in the binding site. researchgate.net This interaction appears to be a competitive and reversible binding manner. researchgate.net

A 4,6-dimethylpyrimidine (B31164) Ring: This heterocyclic system is a crucial part of the molecule's core structure. It is linked via an ether bond to the chiral center of the propanoic acid backbone.

Two Phenyl Groups: The 3,3-diphenyl substitution on the propanoic acid chain creates a bulky, hydrophobic region that engages in significant hydrophobic interactions within a pocket of the receptor.

A Methoxy (B1213986) Group: The methoxy group at the third position of the propanoic acid chain contributes to the specific three-dimensional conformation required for optimal receptor fit.

These features collectively enable ambrisentan to bind with high potency and selectivity to the ETA receptor, preventing the binding of the endogenous vasoconstrictor peptide, endothelin-1 (B181129) (ET-1). fda.gov

Role of Stereochemistry (R- and S-enantiomers) in Receptor Affinity

Ambrisentan is administered as a single enantiomer, specifically the (S)-enantiomer. tga.gov.aufda.gov The stereochemistry at the C2 position of the propanoic acid backbone is critical for its pharmacological activity.

Research has demonstrated a significant difference in the receptor affinity between the two enantiomers:

The (S)-enantiomer is the pharmacologically active form, exhibiting high-affinity binding to the ETA receptor with a Ki (inhibition constant) of approximately 0.011 nM to 16 pM. plicnihypertenze.czresearchgate.net

The (R)-enantiomer shows a markedly weaker binding affinity for the ETA receptor compared to its (S)-counterpart. researchgate.netgoogle.com

This pronounced stereoselectivity underscores the precise conformational and steric requirements of the ETA receptor's binding site. The specific spatial arrangement of the substituents around the chiral center in the (S)-enantiomer allows for an optimal fit and interaction with the receptor's amino acid residues. The R-enantiomer and the 4-hydroxymethyl metabolite of ambrisentan were also found to be inactive in specificity panel tests. researchgate.netgoogle.com

EnantiomerReceptor Affinity (ETA)Pharmacological Activity
(S)-AmbrisentanHigh (Ki ≈ 0.011 nM - 16 pM)Active
(R)-AmbrisentanMarkedly WeakerInactive

Influence of Substituents on Receptor Binding and Selectivity

The specific substituents on the ambrisentan molecule are finely tuned to maximize potency and selectivity for the ETA receptor. SAR studies have illuminated the contribution of each key group.

Propionic Acid Group: The terminal carboxylic acid is arguably the most critical substituent for receptor binding. Its ability to exist as a carboxylate anion at physiological pH allows it to act as a powerful hydrogen bond acceptor and to form charge-based ionic interactions with basic residues like arginine and lysine (B10760008) in the binding pocket, which is a common feature for many ET receptor antagonists. researchgate.net

4,6-Dimethylpyrimidine Moiety: This group plays a significant role in defining the molecule's interaction with the receptor. Alterations to this group can significantly impact activity. For instance, the metabolic hydroxylation of one of the methyl groups on this ring to form 4-hydroxymethyl ambrisentan results in a 65-fold reduction in binding affinity for the ETA receptor. tga.gov.au This demonstrates that the integrity and specific substitution pattern of the pyrimidine (B1678525) ring are crucial for maintaining high potency.

3-Methoxy Group: This group, positioned adjacent to the bulky diphenyl groups, influences the molecule's conformation. Its presence is integral to maintaining the correct stereoelectronic profile for optimal interaction with the receptor surface.

Substituent/MoietyKey Role in SARSupporting Evidence
Propionic AcidForms critical ionic and hydrogen bonds with receptor residues (K166, R326, Q165).Structural analysis of receptor-ligand complex. researchgate.net
Diphenyl GroupsProvides essential hydrophobic interactions within the receptor pocket.General principles of small molecule-receptor binding.
4,6-DimethylpyrimidineContributes to binding; sensitive to metabolic changes.Metabolite (4-hydroxymethyl ambrisentan) shows 65-fold lower affinity. tga.gov.au
3-Methoxy GroupMaintains optimal stereoelectronic conformation for receptor fit.Part of the defined active stereoisomer.

Comparative SAR with Other Endothelin Receptor Antagonist Chemotypes

The SAR of ambrisentan becomes clearer when compared with other ERAs belonging to different chemical classes, such as bosentan (B193191) and macitentan (B1675890). These comparisons highlight how variations in chemical structure lead to different pharmacological profiles.

Chemical Class: A primary distinction lies in the core chemical scaffold. Ambrisentan is a propanoic acid derivative, whereas bosentan and macitentan are based on a sulfonamide chemotype. cdnsciencepub.com This fundamental structural difference dictates the types of interactions each molecule can form with the endothelin receptors.

Receptor Selectivity: Ambrisentan is highly selective for the ETA receptor, with a selectivity ratio over the ETB receptor reported to be as high as 4000:1. plicnihypertenze.czresearchgate.net In contrast, bosentan is a dual antagonist, blocking both ETA and ETB receptors with a much lower selectivity ratio for ETA (around 20:1). researchgate.net Macitentan is also a dual antagonist, with a selectivity of about 50:1 for ETA over ETB. cdnsciencepub.com

Receptor Binding Kinetics: A significant differentiator is the receptor binding kinetics. Macitentan is characterized by a sustained receptor occupancy, with a dissociation half-life of approximately 17 minutes. This contrasts sharply with the short-lived receptor occupancy of both ambrisentan and bosentan, which have dissociation half-lives of about 1 minute. cas.cz This property of macitentan is attributed to its unique binding mode.

Binding Mode: The different chemotypes interact with the receptor in distinct ways. The carboxylic acid of ambrisentan forms key ionic bonds. researchgate.net In contrast, the sulfonamide group of macitentan establishes a critical hydrogen bond with residue R326 in the ETA receptor, and its bromophenyl group settles into a hydrophobic pocket. researchgate.net These differing interaction patterns are responsible for the observed differences in potency, selectivity, and binding kinetics among these ERAs.

FeatureAmbrisentanBosentanMacitentan
ChemotypePropanoic AcidSulfonamideSulfonamide
Receptor Selectivity (ETA vs ETB)High (~4000:1)Low (Dual, ~20:1)Low (Dual, ~50:1)
Receptor Occupancy Half-LifeShort (~1 min)Short (~1 min)Sustained (~17 min)
Key Binding InteractionCarboxylic acid ionic bondsSulfonamide interactionsSulfonamide hydrogen bond, bromophenyl hydrophobic interaction

Advanced Analytical Methodologies for Ambrisentan Sodium Salt Research

Chromatographic Techniques

Chromatography is a fundamental tool in the analysis of Ambrisentan (B1667022) sodium salt, enabling the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its related substances.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine analysis and quality control of Ambrisentan in bulk drug and pharmaceutical dosage forms. researchgate.net Researchers have developed and validated numerous stability-indicating reversed-phase HPLC (RP-HPLC) methods. These methods are essential for determining the drug's stability under various stress conditions, such as hydrolysis, oxidation, and photostability. researchgate.netnih.gov

A typical RP-HPLC method for Ambrisentan analysis involves a C18 column and a mobile phase consisting of a mixture of an acidic buffer (e.g., orthophosphoric acid) and an organic solvent like methanol or acetonitrile. researchgate.netsciepub.com Detection is commonly carried out using a photodiode array (PDA) detector at the ultraviolet (UV) absorption maximum of Ambrisentan, which is around 262-264 nm. researchgate.netsciepub.com The retention time for Ambrisentan in such systems is typically around 4 to 6 minutes. researchgate.netnih.gov The developed HPLC methods have been validated for specificity, accuracy, and precision and are suitable for determining the stability of Ambrisentan formulations. nih.gov

Table 1: Representative HPLC Method Parameters for Ambrisentan Analysis

Parameter Conditions
Column C18 (e.g., Phenomenex C18, 250 x 4.6mm, 5µm) researchgate.net
Mobile Phase 0.05% v/v Orthophosphoric acid : Methanol (20:80 v/v) researchgate.net
Detection Wavelength 262 nm researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Retention Time ~5.8 min researchgate.net
Linearity Range 5-25 µg/mL researchgate.net

| Recovery | 99.3-101.3% researchgate.net |

This table is interactive and can be sorted by clicking on the headers.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. In the context of Ambrisentan research, UPLC has been employed to detect and characterize degradation products. rjptonline.org For instance, a reverse-phase UPLC method was successful in identifying a neutral degradation product of Ambrisentan formed under hydrolytic stress conditions. rjptonline.org UPLC systems are also integral to bioanalytical studies for the determination of Ambrisentan and its metabolites in biological matrices.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for both the quantification of Ambrisentan and the identification of its metabolites and related substances. nih.gov This method provides high sensitivity and selectivity, making it ideal for analyzing complex biological samples like plasma. researchgate.net

Several LC-MS/MS methods have been developed and validated for the quantification of Ambrisentan in plasma, which is crucial for pharmacokinetic studies. researchgate.net These methods can also be used for the simultaneous determination of Ambrisentan and other drugs used in combination therapy. researchgate.net Furthermore, LC-MS/MS is instrumental in the structural elucidation of degradation products and process-related impurities of Ambrisentan. researchgate.net By analyzing the fragmentation patterns of the parent drug and its related substances, researchers can identify and characterize these compounds. researchgate.net

Table 2: Application of LC-MS/MS in Ambrisentan Research

Application Key Findings
Quantification in Plasma Developed and validated sensitive methods for pharmacokinetic studies. researchgate.net
Metabolite Identification Characterized (S)-4-hydroxymethyl ambrisentan as a metabolite. nih.gov
Degradation Product Analysis Identified and characterized degradation products formed under stress conditions.

| Related Substance Identification | Detected and identified ten related substances in Ambrisentan. researchgate.net |

This table is interactive and can be sorted by clicking on the headers.

Spectroscopic Techniques

Spectroscopic methods are invaluable for the quantification and structural characterization of Ambrisentan sodium salt.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for the quantification of Ambrisentan in bulk and pharmaceutical formulations. saspublishers.comnih.gov The method is based on the measurement of the absorption of UV radiation by the drug molecule. In a suitable solvent, such as 0.1 N sodium hydroxide or pH 7.4 phosphate buffer, Ambrisentan exhibits a characteristic absorption maximum (λmax) at approximately 263.5 nm. sciepub.comsaspublishers.com

The method obeys Beer-Lambert's law within a specific concentration range, typically between 10-50 µg/mL, demonstrating a good correlation between absorbance and concentration. saspublishers.com Validation studies have shown that UV-Vis spectrophotometric methods for Ambrisentan are accurate, precise, and sensitive, with good recovery rates. saspublishers.com

Table 3: Parameters for UV-Vis Spectrophotometric Quantification of Ambrisentan

Parameter Value
Solvent 0.1 N NaOH saspublishers.com
Absorption Maximum (λmax) 263.5 nm saspublishers.com
Linearity Range 10-50 µg/mL saspublishers.com
Correlation Coefficient (r²) 0.9996 saspublishers.com
Limit of Detection (LOD) 0.522 µg/mL saspublishers.com
Limit of Quantification (LOQ) 1.944 µg/mL saspublishers.com

| % Recovery | 98.62 - 100.05% saspublishers.com |

This table is interactive and can be sorted by clicking on the headers.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for the structural characterization of molecules. arcjournals.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule. nih.gov In the case of Ambrisentan, FT-IR spectroscopy has been used to confirm the chemical structure and to characterize its degradation products. rjptonline.org By comparing the FT-IR spectrum of a degradation product with that of the parent Ambrisentan molecule, researchers can identify changes in the functional groups, such as the loss of a carboxylic acid or methoxy (B1213986) group. rjptonline.org This information is crucial for elucidating the structure of unknown impurities and degradation products. rjptonline.org The technique is also used in the characterization of different polymorphic forms of Ambrisentan. researchgate.net

Microscopy Techniques for Morphological Assessment (e.g., Scanning Electron Microscopy for Nanosuspensions)

Microscopy techniques are fundamental in the morphological assessment of drug delivery systems, providing critical insights into particle size, shape, and surface characteristics. For nanosuspensions, Scanning Electron Microscopy (SEM) is a widely used technique to visualize the particulate nature of the formulation. nih.gov In research involving Ambrisentan, SEM has been employed to observe the morphological features of nanosuspensions at various magnifications. ijcrt.org This analysis is crucial to confirm the formation of nanoparticles and to assess their uniformity.

In one study, Ambrisentan nanosuspensions were prepared and subsequently analyzed using SEM to determine their morphology. ijcrt.org Another related study on solid lipid nanoparticles (SLNs) of Ambrisentan also utilized SEM. After a lyophilization process, SEM was used to estimate and confirm the particle size of the SLNs, which was found to be in the range of 153.5 to 179.8 nm. nih.gov These imaging studies are essential for correlating the physical characteristics of the nanoparticles with their biopharmaceutical properties, such as dissolution rate and bioavailability.

Methods for Dissolution and Solubility Enhancement in Research Formulations

Ambrisentan is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high membrane permeability but low aqueous solubility. ijirt.org This poor solubility can limit its dissolution rate and subsequent absorption, presenting a significant challenge in formulation development. ijirt.orgresearchgate.net To overcome this, various advanced formulation strategies have been investigated to enhance the solubility and dissolution rate of Ambrisentan. These research techniques include solid dispersions, nanosuspensions, and liquisolid compacts.

Solid dispersion is a well-established technique for improving the solubility of poorly water-soluble drugs by dispersing the active ingredient in a hydrophilic carrier or matrix in a solid state. ijprajournal.com This method enhances the dissolution rate by reducing particle size, improving wettability, and potentially converting the drug to an amorphous form. ijprajournal.com

Several studies have focused on developing solid dispersions of Ambrisentan using different methods and carriers. The fusion (melting) method and melt extrusion have been explored for preparing Ambrisentan solid dispersions. ijirt.orgijprajournal.com A variety of hydrophilic carriers have been utilized, including:

Polyethylene Glycol (PEG) 4000 ijirt.org

Polyethylene Glycol (PEG) 6000 ijirt.orgijprajournal.com

Mannitol ijirt.org

Polyvinylpyrrolidone (PVP) K30 ijirt.org

Ethyl cellulose ijprajournal.com

Research has shown that the choice of carrier and the drug-to-carrier ratio significantly impact the drug's release profile. In one study using the fusion method, a formulation with PEG 6000 demonstrated the highest drug release. ijirt.org Similarly, a study using the melt extrusion method found that a 1:3 ratio of Ambrisentan to PEG 6000 resulted in 98.68% drug release within 60 minutes. ijprajournal.com Another innovative approach involved using a natural carrier from Daucus carota extract, which also resulted in a solid dispersion with higher drug release compared to a simple physical mixture. nih.govresearchgate.net

Formulation CodeCarrierDrug Release (%) after 60 mins
FF3PEG 400096.48%
FF6Mannitol81.72%
FF9PVP K3089.27%
FF12PEG 600099.12%

Data sourced from a study on Ambrisentan solid dispersions prepared by the fusion method. ijirt.org

Nanosuspension technology is a promising strategy for enhancing the oral bioavailability of poorly soluble drugs like Ambrisentan by reducing the particle size to the sub-micron range. ijcrt.orgresearchgate.net This reduction significantly increases the surface area, leading to a higher dissolution velocity and saturation solubility. researchgate.net Nanosuspensions are colloidal dispersions of pure drug particles stabilized by surfactants or polymers, without any matrix material. nih.gov

For Ambrisentan, nanosuspensions have been successfully prepared using the emulsification solvent evaporation method. ijcrt.org This process involves dissolving the drug in an organic solvent and then emulsifying this solution into an aqueous medium containing stabilizers. ijcrt.org Subsequent evaporation of the organic solvent leads to the precipitation of the drug as nanoparticles. ijcrt.org

Key aspects of Ambrisentan nanosuspension research include:

Stabilizer Screening: Various stabilizers have been investigated to prevent particle aggregation, including Polyvinylpyrrolidone (PVP) K30, Sodium Lauryl Sulphate (SLS), Polyethylene Glycol (PEG) 6000, and Urea. ijcrt.org

Characterization: The prepared nanosuspensions are thoroughly characterized for critical quality attributes such as particle size, zeta potential (an indicator of stability), saturation solubility, and in-vitro dissolution rate. ijcrt.org

Performance: Research indicates that the choice of stabilizer has a profound effect on drug release. Formulations prepared with PEG 6000 as the stabilizer demonstrated a superior drug release of 99.65% within 30 minutes. ijcrt.org

Stabilizer UsedDrug Release (%) after 30 mins
PVP K3092.15%
SLS85.45%
PEG 600099.65%
Urea89.52%

Data reflects the in-vitro drug release from Ambrisentan nanosuspensions formulated with different stabilizers. ijcrt.org

The liquisolid compact technique is another novel approach to enhance the dissolution of poorly water-soluble drugs. ijpsonline.com The core principle involves dissolving the drug in a non-volatile liquid solvent and then converting this liquid medication into a free-flowing, compressible powder by blending it with selected carrier and coating materials. ijpsonline.comresearchgate.net This formulation strategy improves dissolution by increasing the drug's surface area and enhancing its wettability. ijpsonline.comijpsonline.com

In the context of Ambrisentan research, the liquisolid technique has been shown to dramatically improve its solubility. ijpsonline.comijpsonline.com The process involved screening various non-volatile solvents, with Polyethylene Glycol 400 (PEG 400) being identified as the most effective solvent for Ambrisentan. ijpsonline.comijpsonline.com The formulation was further developed by adding carrier agents like microcrystalline cellulose and dibasic calcium phosphate, along with a coating agent such as Aerosil 200, to create a powder with good flow characteristics suitable for tablet manufacturing. ijpsonline.com

The results from these studies are significant, showing a substantial increase in the solubility of Ambrisentan. ijpsonline.comijpsonline.com The optimized liquisolid compact formulation demonstrated a rapid and high percentage of drug dissolution, with 99.61% of the drug dissolving within 30 minutes. ijpsonline.com

SolventSolubility of Ambrisentan (mg/mL)
Water0.05
Polyethylene Glycol 400 (PEG 400)147

Comparative solubility data for Ambrisentan in water versus the selected non-volatile solvent. ijpsonline.comijpsonline.com

Emerging Research Areas and Future Perspectives on Ambrisentan Sodium Salt

Exploration of Novel Endothelin Pathway Targets

While ambrisentan's primary mechanism involves blocking the ETA receptor, research is expanding to understand its influence on other components of the endothelin pathway and related signaling cascades. patsnap.comuscjournal.com The traditional view focuses on ETA-mediated vasoconstriction and smooth muscle cell proliferation. drugbank.comnih.gov However, emerging evidence suggests a more complex interplay of signaling molecules.

Investigation in Alternative Preclinical Disease Models

To broaden the therapeutic scope of ambrisentan (B1667022) beyond PAH, researchers are utilizing a variety of preclinical disease models. These models allow for the investigation of ambrisentan's efficacy in different pathological contexts.

Cancer Models: Preclinical studies have demonstrated the potential of ambrisentan in oncology. In a murine model of metastatic breast cancer, ambrisentan was shown to reduce cancer cell metastasis to vital organs and decrease mortality. nih.gov In vitro studies have also shown that ambrisentan can inhibit cancer cell migration and invasion in various cell lines, including pancreatic adenocarcinoma (COLO-357), ovarian carcinoma (OvCar3), breast adenocarcinoma (MDA-MB-231), and promyelocytic leukemia (HL-60). researchgate.net These findings suggest that the anti-tumor effect of ambrisentan is primarily through its impact on metastasis rather than inhibiting cell proliferation. nih.gov

Neonatal Lung Injury Models: The effects of ambrisentan have been studied in neonatal rat models of hyperoxic lung injury. In an early treatment model, ambrisentan improved survival and reduced lung fibrin (B1330869) and collagen III deposition, arterial medial wall thickness, and right ventricular hypertrophy. physiology.org These beneficial effects were not dependent on the nitric oxide pathway. physiology.org

Portopulmonary Hypertension and Other Conditions: Observational studies have indicated that ambrisentan monotherapy can be effective and safe for treating patients with portopulmonary hypertension, showing improvements in hemodynamic measurements and symptoms without negatively impacting liver or renal function. dovepress.com Additionally, preclinical investigations have explored its potential in conditions like diabetic nephropathy, heart failure, and fibrotic diseases, although clinical trial results are still forthcoming. researchgate.net The Egln1Tie2Cre mouse model, which develops severe PAH and occlusive vascular remodeling, is also being used to test the therapeutic effects of ambrisentan and other PAH drugs, further validating its use in preclinical testing. mdpi.com

Table 1: Ambrisentan in Alternative Preclinical Disease Models

Disease Model Key Findings Reference(s)
Metastatic Breast Cancer (murine) Reduced metastasis to vital organs, decreased mortality. nih.gov
Pancreatic, Ovarian, Breast, Leukemia Cell Lines (in vitro) Inhibited cancer cell migration and invasion. researchgate.net
Neonatal Hyperoxic Lung Injury (rat) Improved survival, reduced lung fibrosis and right ventricular hypertrophy. physiology.org
Portopulmonary Hypertension (human observational) Improved hemodynamics and symptoms. dovepress.com
Egln1Tie2Cre Mouse Model (PAH) Attenuated right ventricular systolic pressure and improved cardiac output. mdpi.com

Development of Advanced In Silico and Molecular Modeling Approaches

In silico and molecular modeling techniques are playing an increasingly crucial role in understanding the structure-function relationship of ambrisentan and in the design of new therapeutic strategies. These computational methods provide insights that complement experimental data.

Molecular dynamics simulations have been employed to study the conformational flexibility and structural stability of the ETA receptor when bound to antagonists. nih.gov These simulations help in understanding the precise interactions between ambrisentan and its target receptor at an atomic level. nih.gov Furthermore, structure-based drug design (SBDD) and fragment-based drug design (FBDD) approaches, including docking and virtual screening, were instrumental in the discovery and optimization of ambrisentan. scribd.com

A combined approach using capillary electrophoresis, nuclear magnetic resonance (NMR), and molecular modeling has been utilized to investigate the intermolecular affinities and complexation of ambrisentan with cyclodextrins and sodium dodecyl sulfate (B86663) (SDS). researchgate.net By simulating aggregates and inclusion complexes, researchers can better understand the separation mechanisms, which is vital for analytical method development. researchgate.net Such detailed molecular-level understanding can guide the formulation and delivery of ambrisentan. researchgate.net

Mechanistic Studies on Combination Strategies with Other Signaling Pathway Modulators

To enhance therapeutic efficacy, particularly in complex diseases like PAH, ambrisentan is often used in combination with drugs that target different signaling pathways. nih.govresearchgate.net Mechanistic studies are crucial to understand the interplay between these agents.

Combination with Phosphodiesterase-5 (PDE5) Inhibitors: The combination of ambrisentan with the PDE5 inhibitor tadalafil (B1681874) has been a significant area of research. cas.cz Preclinical and clinical studies have shown that this combination can be superior to monotherapy in improving outcomes for PAH patients. nih.govresearchgate.net Mechanistically, ambrisentan blocks the vasoconstrictive effects of endothelin-1 (B181129), while tadalafil enhances the vasodilation mediated by the nitric oxide pathway. cas.cznih.gov The AMBITION study, a landmark clinical trial, demonstrated that initial combination therapy with ambrisentan and tadalafil significantly lowered the risk of clinical failure events compared to monotherapy. nih.govmdpi.com

Combination with Prostacyclin Pathway Agents: The prostacyclin pathway is another key target in PAH therapy. researchgate.netmdpi.com While less studied than the combination with PDE5 inhibitors, combining ambrisentan with prostacyclin analogs is a logical approach to target three distinct pathways involved in PAH pathogenesis. nih.gov Preclinical data and secondary analyses of clinical studies are providing insights into the potential benefits of such combinations. researchgate.net

Combination with Soluble Guanylate Cyclase (sGC) Stimulators: A pilot study is underway to evaluate the safety and efficacy of upfront combination therapy with ambrisentan and the sGC stimulator riociguat (B1680643) in patients with PAH. nih.gov This combination targets both the endothelin and nitric oxide pathways through different mechanisms than PDE5 inhibitors.

Table 2: Mechanistic Basis of Ambrisentan Combination Strategies

Combination Agent Class Targeted Pathway Mechanistic Rationale Reference(s)
Phosphodiesterase-5 (PDE5) Inhibitors (e.g., Tadalafil) Nitric Oxide Ambrisentan blocks ET-1 mediated vasoconstriction while PDE5 inhibitors enhance NO-mediated vasodilation. cas.cznih.gov
Prostacyclin Analogs Prostacyclin Targets a third key pathway in PAH, potentially leading to synergistic effects on vasodilation and anti-proliferation. nih.govresearchgate.net
Soluble Guanylate Cyclase (sGC) Stimulators (e.g., Riociguat) Nitric Oxide Directly stimulates sGC, complementing the ET-1 blockade by ambrisentan to promote vasodilation. nih.gov

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Ambrisentan sodium salt in pharmaceutical formulations, and how are they optimized?

  • Methodological Answer : The most widely validated methods include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible spectrophotometry. For RP-HPLC, a linearity range of 12.5–250 µg/mL with a correlation coefficient (r²) of 1.000 has been demonstrated, alongside specificity, precision (RSD < 2%), and robustness under varying mobile phase compositions . Spectrophotometric methods often utilize charge-transfer reagents, with validation parameters including accuracy (98–102%) and limit of detection (LOD) as low as 0.1 µg/mL . Researchers should prioritize method validation per ICH guidelines, including stability testing under stress conditions (e.g., heat, light).

Q. What are the critical steps in characterizing the purity and stability of this compound salt in solid dosage forms?

  • Methodological Answer : Key steps include:

  • Purity Analysis : Use X-ray diffraction (XRD) to confirm crystalline structure and HPLC for impurity profiling (e.g., related substances ≤ 0.5%) .
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation products via mass spectrometry and ensure compliance with pharmacopeial standards (e.g., USP-NF) .
  • Excipient Compatibility : Perform differential scanning calorimetry (DSC) to detect interactions between Ambrisentan and excipients like lactose or microcrystalline cellulose .

Advanced Research Questions

Q. How can researchers design robust clinical trials to evaluate the synergistic effects of this compound salt with other pulmonary arterial hypertension (PAH) therapies?

  • Methodological Answer :

  • Experimental Design : Adopt a randomized, double-blind, event-driven trial structure (e.g., AMBITION trial framework) comparing initial combination therapy (e.g., Ambrisentan + Tadalafil) against monotherapy. Primary endpoints should include clinical worsening events and 6-minute walk distance (6MWD) .
  • Subgroup Analysis : Stratify patients by etiology (e.g., connective tissue disease-associated PAH) and use Cox proportional hazards models to assess hazard ratios .
  • Data Contradiction Mitigation : Control for confounding variables (e.g., baseline NT-proBNP levels) and employ intention-to-treat (ITT) analysis to minimize bias .

Q. What strategies resolve contradictions in pharmacokinetic (PK) data of this compound salt across preclinical and clinical studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate PK data from heterogeneous studies (e.g., differing doses, populations) using random-effects models. Adjust for covariates like renal impairment or drug-drug interactions .
  • In Vitro-In Vivo Correlation (IVIVC) : Utilize physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies between animal models and human trials, focusing on absorption variability in fasted vs. fed states .
  • Replication Studies : Repeat PK studies under standardized conditions (e.g., fixed-dose regimens, controlled diets) to isolate variable impacts .

Q. How can formulation challenges, such as poor aqueous solubility of this compound salt, be addressed using advanced drug delivery systems?

  • Methodological Answer :

  • Nanostructured Carriers : Develop cubosomes or lipid nanoparticles to enhance bioavailability. Optimize particle size (< 200 nm) and polydispersity index (< 0.3) via high-pressure homogenization .
  • Solid Dispersion Techniques : Use spray-drying with hydrophilic polymers (e.g., HPMCAS) to improve dissolution rates. Validate using dissolution testing in biorelevant media (e.g., FaSSIF) .
  • Stability Enhancement : Lyophilize thermolabile formulations and characterize residual moisture content (< 1%) to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.